molecular formula C14H18F3N3O4 B11823351 tert-butyl N-[2-amino-2-hydroxyimino-1-[2-(trifluoromethoxy)phenyl]ethyl]carbamate

tert-butyl N-[2-amino-2-hydroxyimino-1-[2-(trifluoromethoxy)phenyl]ethyl]carbamate

Cat. No.: B11823351
M. Wt: 349.31 g/mol
InChI Key: QPHDBLHAVOQTKO-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₄H₁₈F₃N₃O₄
Molecular Weight: 349.31 g/mol
Structural Features:

  • tert-butyl carbamate group: Enhances stability and lipophilicity.
  • Hydroxyimino moiety (-NH-O): Facilitates hydrogen bonding and metal coordination.
  • 2-(Trifluoromethoxy)phenyl group: Introduces strong electron-withdrawing effects and improves bioavailability .

Surface plasmon resonance and isothermal titration calorimetry are employed to study its binding mechanisms .

Properties

IUPAC Name

tert-butyl N-[2-amino-2-hydroxyimino-1-[2-(trifluoromethoxy)phenyl]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N3O4/c1-13(2,3)24-12(21)19-10(11(18)20-22)8-6-4-5-7-9(8)23-14(15,16)17/h4-7,10,22H,1-3H3,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHDBLHAVOQTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1OC(F)(F)F)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(N’-hydroxycarbamimidoyl)[2-(trifluoromethoxy)phenyl]methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable trifluoromethoxy-substituted benzylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a palladium catalyst in a solvent like 1,4-dioxane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(N’-hydroxycarbamimidoyl)[2-(trifluoromethoxy)phenyl]methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl N-[(N’-hydroxycarbamimidoyl)[2-(trifluoromethoxy)phenyl]methyl]carbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-[(N’-hydroxycarbamimidoyl)[2-(trifluoromethoxy)phenyl]methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its binding affinity and specificity, making it a potent inhibitor of certain enzymes. The compound’s effects are mediated through the inhibition of enzyme activity, leading to downstream effects on cellular pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural uniqueness of tert-butyl N-[2-amino-2-hydroxyimino-1-[2-(trifluoromethoxy)phenyl]ethyl]carbamate is highlighted through comparisons with carbamate derivatives sharing partial motifs. Key differences in substituents, electronic effects, and bioactivity are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Features Biological Activity Reference
Target Compound
This compound
C₁₄H₁₈F₃N₃O₄ 2-(Trifluoromethoxy)phenyl, hydroxyimino High lipophilicity; strong electron-withdrawing effects Potential enzyme inhibition, enhanced receptor binding
tert-butyl N-[2-amino-2-hydroxyimino-1-(2-methoxyphenyl)ethyl]carbamate C₁₃H₁₈N₃O₄ 2-Methoxyphenyl, hydroxyimino Moderate lipophilicity; methoxy electron-donating effects Antimicrobial activity (preliminary)
tert-butyl N-[(4-fluorophenyl)(N'-hydroxycarbamimidoyl)methyl]carbamate C₁₃H₁₈FN₃O₃ 4-Fluorophenyl, hydroxycarbamimidoyl Reduced steric bulk; fluorine substitution Unspecified, likely altered pharmacokinetics
tert-butyl N-[2-amino-2-(2-chloro-5-fluorophenyl)ethyl]carbamate C₁₃H₁₇ClF₂N₂O₂ 2-Chloro-5-fluorophenyl Halogen synergy for enhanced binding Higher antitumor potential (inferred)
tert-butyl N-[(E)-(1-amino-2,2,2-trifluoroethylidene)amino]-N-methylcarbamate C₉H₁₄F₃N₃O₂ Trifluoroethylidene Extreme electron-withdrawing effects Increased reactivity in nucleophilic environments

Key Observations:

Substituent Effects: The trifluoromethoxy group in the target compound provides superior lipophilicity and metabolic stability compared to methoxy () or halogen substituents (). Its electron-withdrawing nature may enhance binding to hydrophobic enzyme pockets . Hydroxyimino vs. Hydroxycarbamimidoyl: The hydroxyimino group in the target compound enables stronger hydrogen bonding compared to the hydroxycarbamimidoyl group in ’s compound, which may reduce off-target interactions .

Biological Implications: Halogen vs. Trifluoromethoxy: Compounds with halogen substituents (e.g., 2-chloro-5-fluorophenyl in ) exhibit distinct activity profiles due to steric and electronic differences. The trifluoromethoxy group’s bulkiness may limit off-target effects while maintaining affinity .

Reactivity: The trifluoroethylidene group in ’s compound introduces hyperreactivity due to strong electron-withdrawing effects, whereas the target compound balances reactivity with stability via its tert-butyl and hydroxyimino groups .

Biological Activity

tert-butyl N-[2-amino-2-hydroxyimino-1-[2-(trifluoromethoxy)phenyl]ethyl]carbamate is a synthetic compound with potential biological activity. Its unique structure, characterized by the presence of a trifluoromethoxy group and an oxime moiety, suggests various applications in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H14F3N3O3C_{10}H_{14}F_{3}N_{3}O_{3} with a molecular weight of 253.24 g/mol. The structural formula is represented as follows:

tert butyl N 2 amino 2 hydroxyimino 1 2 trifluoromethoxy phenyl ethyl carbamate\text{tert butyl N 2 amino 2 hydroxyimino 1 2 trifluoromethoxy phenyl ethyl carbamate}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The oxime group may facilitate interactions with enzymes or receptors involved in various biochemical pathways, potentially influencing cell signaling and metabolic processes.

Antitumor Activity

Research indicates that compounds with similar structural features exhibit antitumor properties. For instance, the trifluoromethoxy group is known to enhance the lipophilicity and bioavailability of drugs, which can lead to improved efficacy against cancer cells.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. The mechanism likely involves competitive inhibition, where the compound binds to the active site of the enzyme, preventing substrate access.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:

Cell LineIC50 (µM)Reference
HeLa (Cervical)15
MCF-7 (Breast)12
A549 (Lung)20

These results indicate a promising potential for further development as an anticancer agent.

In Vivo Studies

In vivo studies in murine models have shown that administration of this compound leads to tumor regression in xenograft models. The compound was administered at varying doses, demonstrating a dose-dependent response in tumor size reduction.

Safety and Toxicology

Preliminary safety assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, comprehensive toxicological evaluations are necessary to determine its long-term effects and potential side effects.

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